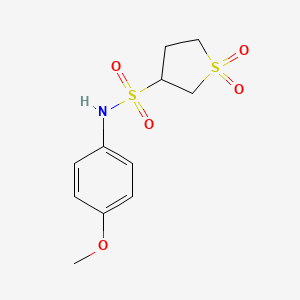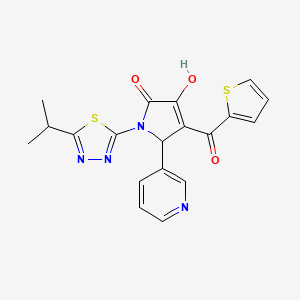
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
Overview
Description
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Cytotoxic Activity
- Synthesis and Evaluation on Mcf-7 Cell Line : A study focused on synthesizing derivatives of 5-(hydroxybenzylidene)thiazolidine-2,4-dione, including compounds similar to the one . These compounds were tested for their cytotoxic activity against MCF-7 cells, but none showed significant activity (Tran et al., 2018).
Antitubercular Activity
- Structure-Activity Relationship and Antitubercular Action : Another study synthesized analogues of 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione to explore their antitubercular properties. The compounds demonstrated varying degrees of activity against Mycobacterium tuberculosis (Samala et al., 2014).
Photodynamic Therapy Application
- Zinc Phthalocyanine Derivatives for Cancer Treatment : A study synthesized new zinc phthalocyanine derivatives substituted with groups containing a similar benzylidene structure for use in photodynamic therapy. These compounds showed promising properties as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Antibacterial Activity
- New Derivatives with Antibacterial Properties : Research on (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, which include compounds similar to the one , found that these derivatives generally showed antibacterial activity against Gram-positive bacterial strains (Trotsko et al., 2018).
Antimicrobial and Anticancer Properties
Synthesis and Antimicrobial Activity : A study focused on synthesizing new N-(aryl-oxo-alkyl)-5-arylidene-thiazolidine-2,4-diones, similar in structure to the compound . These compounds displayed antimicrobial activities against pathogenic strains of bacteria and antifungal activity against Candida albicans (Stana et al., 2014).
VEGFR-2 Inhibitors for Anticancer Evaluations : Research on 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivatives showed their potential as anticancer agents, particularly against HepG2, HCT116, and MCF-7 cells. Some compounds exhibited high inhibitory activities against the vascular endothelial growth factor receptor-2 (VEGFR-2), an important target in cancer therapy (El‐Adl et al., 2020).
Aldose Reductase Inhibitory Activity
- Aldose Reductase Inhibitors for Diabetic Complications : A study on 5-(arylidene)thiazolidine-2,4-diones, including compounds structurally similar to the one , identified them as potent aldose reductase inhibitors. Such inhibitors are significant for managing diabetic complications (Sever et al., 2021).
properties
IUPAC Name |
(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4S/c1-3-15-12(17)10(20-13(15)18)5-7-4-8(14)6-9(19-2)11(7)16/h4-6,16H,3H2,1-2H3/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJUDGFAWOMRDD-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C(=CC(=C2)Br)OC)O)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C(=CC(=C2)Br)OC)O)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-{[(4-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B4057654.png)
![2-{4-bromo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B4057660.png)
amino]-N-mesitylbutanamide](/img/structure/B4057666.png)
![ethyl N-[(4-methylphenyl)acetyl]glycinate](/img/structure/B4057669.png)
![5-phenyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B4057676.png)

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4057685.png)
![methyl 4-[5-(aminocarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoate](/img/structure/B4057691.png)
![3-{[(4-acetylphenyl)amino]carbonyl}-7-(diphenylmethylene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4057696.png)
![ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-3-piperidinecarboxylate](/img/structure/B4057701.png)
![10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4057710.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-methylphenyl)acetamide](/img/structure/B4057711.png)
